molecular formula C21H14ClFN2O3S B4658417 (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B4658417
M. Wt: 428.9 g/mol
InChI Key: QEBKCVBREMOWDK-WOJGMQOQSA-N
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Description

(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, an imidazolidine-2,4-dione core, and various substituents such as a 4-chlorophenyl and a 2-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with 4-chlorophenylthiol.

    Formation of the imidazolidine-2,4-dione core: This can be synthesized through the condensation of urea derivatives with appropriate aldehydes or ketones.

    Final coupling: The final step involves the coupling of the furan derivative with the imidazolidine-2,4-dione core under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.

    Reduction: The imidazolidine-2,4-dione core can be reduced to form different derivatives.

    Substitution: The chlorophenyl and fluorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to furanones, while reduction of the imidazolidine-2,4-dione core could yield imidazolidines.

Scientific Research Applications

(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2O3S/c22-14-5-8-16(9-6-14)29-19-10-7-15(28-19)11-18-20(26)25(21(27)24-18)12-13-3-1-2-4-17(13)23/h1-11H,12H2,(H,24,27)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBKCVBREMOWDK-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=C(O3)SC4=CC=C(C=C4)Cl)/NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 2
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 3
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 4
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 6
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

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